5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride
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Overview
Description
EINECS 260-237-2, also known as Tris(2-chloro-1-methylethyl) phosphate, is a chemical compound widely used in various industrial applications. It is a flame retardant commonly found in polyurethane foams, textiles, and coatings. This compound is known for its effectiveness in reducing the flammability of materials, making it a crucial component in fire safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the following steps:
- A catalyst, such as pyridine , is added to facilitate the reaction.
- The mixture is stirred continuously until the reaction is complete.
- The product is then purified through distillation or recrystallization.
Phosphorus oxychloride: is added to a reaction vessel.
Isopropanol: is gradually introduced while maintaining the temperature between 50-60°C.
Industrial Production Methods
In industrial settings, the production of Tris(2-chloro-1-methylethyl) phosphate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness as a flame retardant.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to produce phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mechanism of Action
The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are attributed to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism effectively slows down the spread of flames and reduces the overall flammability of the material.
Comparison with Similar Compounds
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Comparison
Tris(2-chloro-1-methylethyl) phosphate is unique in its balance of flame-retardant efficiency and lower toxicity compared to some of its counterparts. For example, Tris(2-chloroethyl) phosphate (TCEP) is known for its higher toxicity, which has led to its restricted use in certain applications. Tris(2,3-dibromopropyl) phosphate (TDBPP) is highly effective as a flame retardant but has been phased out due to its carcinogenic properties. Tris(1-chloro-2-propyl) phosphate (TCPP) is similar in structure and function but may differ in its specific applications and regulatory status.
Properties
CAS No. |
56518-40-2 |
---|---|
Molecular Formula |
C13H16BrClN4O2 |
Molecular Weight |
375.65 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H |
InChI Key |
MKXLZXVWTRKRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl |
Origin of Product |
United States |
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